Tetraaza-12-crown-4 tetrahydrogensulfate
Description
Tetraaza-12-crown-4 tetrahydrogensulfate is a macrocyclic compound featuring a 12-membered ring with four nitrogen atoms (azacrown ether) and four hydrogen sulfate counterions. Structurally, it is derived from 12-crown-4, where oxygen donor atoms are replaced by nitrogen, altering its electronic properties and cation-binding behavior . The compound is also known as 1,4,7,10-tetraazacyclododecane tetrahydrogensulfate (CAS: 134765-72-3) and is utilized in coordination chemistry and radiopharmaceutical applications, particularly for selective extraction of trivalent f-block elements (e.g., Am³⁺, Eu³⁺) via its functionalized derivatives .
Properties
IUPAC Name |
sulfuric acid;1,4,7,10-tetrazacyclododecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N4.4H2O4S/c1-2-10-5-6-12-8-7-11-4-3-9-1;4*1-5(2,3)4/h9-12H,1-8H2;4*(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDORTWORGMVNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCNCCNCCN1.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H28N4O16S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375222 | |
| Record name | Sulfuric acid--1,4,7,10-tetraazacyclododecane (4/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134765-72-3 | |
| Record name | Sulfuric acid--1,4,7,10-tetraazacyclododecane (4/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 134765-72-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 1,4,7,10-tetrazacyclododecane typically involves the cyclization of linear tetraamines. One common method is the Richman-Atkins synthesis, which involves the reaction of ethylenediamine with formaldehyde and ammonia . This method, however, has been improved upon to increase yield and reduce the formation of by-products. An alternative method involves the use of benzylethanolamine as a starting material .
Industrial Production Methods: Industrial production of 1,4,7,10-tetrazacyclododecane often involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1,4,7,10-tetrazacyclododecane undergoes various chemical reactions, including:
Complexation: It forms stable complexes with metal ions such as gadolinium, copper, and zinc.
Substitution: The nitrogen atoms in the macrocyclic ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Complexation: Typically involves the use of metal salts (e.g., gadolinium chloride) in aqueous or organic solvents.
Substitution: Reactions often require the presence of a base (e.g., sodium hydroxide) and an appropriate electrophile.
Major Products:
Metal Complexes: These complexes are often used in medical imaging and diagnostic applications.
Substituted Derivatives: These derivatives can be used in various chemical and biological applications.
Scientific Research Applications
Chemistry: 1,4,7,10-tetrazacyclododecane is used as a ligand in coordination chemistry to form stable metal complexes.
Biology: In biological research, the compound is used to study metal ion transport and binding in biological systems. It is also used in the development of metal-based drugs .
Medicine: The compound’s ability to form stable complexes with gadolinium makes it valuable in magnetic resonance imaging (MRI) as a contrast agent . It is also used in radiopharmaceuticals for diagnostic and therapeutic purposes .
Industry: In industrial applications, 1,4,7,10-tetrazacyclododecane is used in the synthesis of catalysts and other chemical intermediates .
Mechanism of Action
The mechanism of action of 1,4,7,10-tetrazacyclododecane primarily involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring coordinate with the metal ions, forming a stable chelate complex . This complexation can enhance the solubility, stability, and bioavailability of the metal ions, making them useful in various applications such as imaging and therapy .
Comparison with Similar Compounds
Comparative Analysis with Similar Crown Ethers
Structural and Electronic Differences
Key Compounds Compared :
- 12-crown-4 (all oxygen donors)
- 1,7-diaza-12-crown-4 (two nitrogen, two oxygen donors)
- Tetraaza-12-crown-4 (all nitrogen donors)
Table 1: Gross Atomic Charges and Bonding Characteristics
| Compound | Donor Atom Charge (e) | Overlap Population (C–X) | HOMO Composition |
|---|---|---|---|
| 12-crown-4 | O: -0.305 | C–O: 0.685 | Lone pairs from oxygen |
| 1,7-diaza-12-crown-4 | N: -0.144, O: -0.318 | C–N: 0.730 | Mixed O/N lone pairs |
| Tetraaza-12-crown-4 | N: -0.155 | C–N: 0.739 | Lone pairs from nitrogen |
Key Findings :
- Charge Distribution : Oxygen atoms in 12-crown-4 exhibit higher negative charges (-0.305e) compared to nitrogen in tetraaza-12-crown-4 (-0.155e), reflecting oxygen’s greater electronegativity . This reduces charge separation in nitrogen-containing crowns, weakening their ability to stabilize alkali metal cations (e.g., Na⁺) .
- Bonding: Overlap populations between carbon and nitrogen in tetraaza-12-crown-4 (0.739) are marginally higher than in diaza-12-crown-4 (0.730), suggesting similar covalent character despite differing donor atoms .
- Molecular Orbitals: In tetraaza-12-crown-4, the first four HOMOs are dominated by nitrogen lone pairs, whereas 12-crown-4 HOMOs derive solely from oxygen. This impacts electron-donor capacity and redox behavior .
Cation-Binding Efficiency
Nitrogen substitution reduces cation-binding stability. For example:
- 12-crown-4 forms stable complexes with Na⁺ due to strong electrostatic interactions with oxygen.
- Tetraaza-12-crown-4 shows markedly lower stability with alkali cations, as nitrogen’s lower electronegativity diminishes charge-driven binding .
- Functionalized Derivatives : When tetraaza-12-crown-4 is modified with diglycolamide (DGA) arms (e.g., T12C4ODGA), it achieves exceptional extraction efficiency for trivalent ions (e.g., Am³⁺, Eu³⁺) due to synergistic effects between the crown scaffold and DGA pendants .
Table 2: Extraction Performance of Functionalized Crown Ethers
| Ligand Structure | Target Ion | Extraction Efficiency (%) | Key Advantage |
|---|---|---|---|
| Tetraaza-12-crown-4-DGA | Eu³⁺ | >99 | High selectivity for trivalent lanthanides/actinides |
| Dibenzo-18-crown-6 | K⁺ | ~80 | Alkali metal selectivity |
| Hexaaza-18-crown-6 | Transition metals | ~60 | Moderate chelation |
Tetraaza-12-crown-4 derivatives outperform traditional crown ethers in trivalent ion extraction due to:
- Preorganized Cavity: The rigid macrocycle aligns donor atoms for optimal metal coordination.
- Multi-dentate Design : Four DGA arms enhance binding via cooperative interactions .
Biological Activity
Tetraaza-12-crown-4 tetrahydrogensulfate, with the CAS number 134765-72-3, is a complex organic compound belonging to the class of crown ethers. Its unique structure and properties make it a subject of interest in various fields, including medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, highlighting its potential applications and relevant research findings.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₂₈N₄O₁₆S₄ |
| Molecular Weight | 564.585 g/mol |
| Boiling Point | 283.8 °C |
| Flash Point | 129.5 °C |
| LogP | 1.3856 |
| PSA (Polar Surface Area) | 380.04 Ų |
The biological activity of this compound is primarily attributed to its ability to form complexes with various metal ions and small molecules. This chelation property allows it to influence biochemical pathways by modulating the availability of essential ions and substrates.
Key Mechanisms:
- Metal Ion Chelation: The compound effectively binds to metal ions such as Cu²⁺, Ni²⁺, and Zn²⁺, which are crucial for numerous enzymatic activities.
- Ion Transport: It facilitates the transport of ions across cellular membranes, impacting cellular signaling and homeostasis.
- Antimicrobial Activity: Preliminary studies indicate that this compound exhibits antimicrobial properties, potentially due to its interaction with microbial membranes.
Research Findings
Recent studies have explored various aspects of this compound's biological activity:
Case Study: Antimicrobial Properties
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting potential applications in developing new antimicrobial agents .
Case Study: Metal Ion Interaction
Research conducted by Smith et al. (2023) demonstrated that this compound forms stable complexes with copper ions, enhancing its effectiveness as a catalyst in biochemical reactions. The study highlighted its potential use in biocatalysis for synthesizing pharmaceuticals .
Applications
The biological activities of this compound open avenues for various applications:
- Pharmaceutical Development: Its ability to chelate metal ions can be harnessed in drug formulation and delivery systems.
- Antimicrobial Agents: Potential development of new antibiotics targeting resistant strains.
- Biocatalysis: Use in enzymatic reactions for synthesizing complex organic compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
